Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate
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Overview
Description
Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with isopropylamine, followed by cyclization with formic acid and subsequent esterification with methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-b]pyridazine: Similar structure but different substituents.
Uniqueness
Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity compared to other imidazo[1,2-b]pyridazine derivatives .
Properties
Molecular Formula |
C11H12ClN3O2 |
---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
methyl 2-chloro-8-propan-2-ylimidazo[1,2-b]pyridazine-7-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-6(2)9-7(11(16)17-3)4-13-15-5-8(12)14-10(9)15/h4-6H,1-3H3 |
InChI Key |
GFVAVMNSQMDMOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NN2C1=NC(=C2)Cl)C(=O)OC |
Origin of Product |
United States |
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